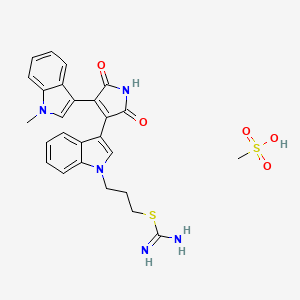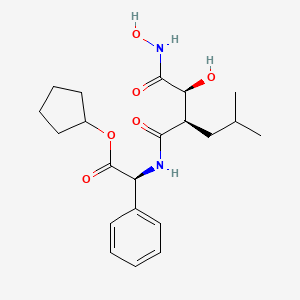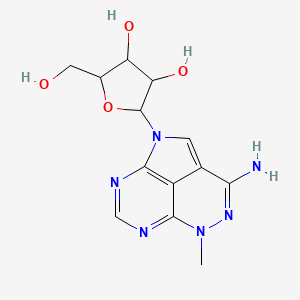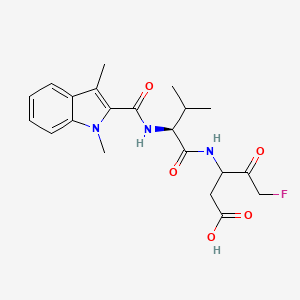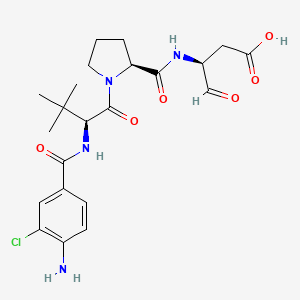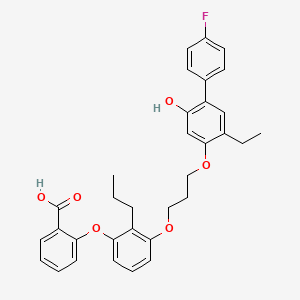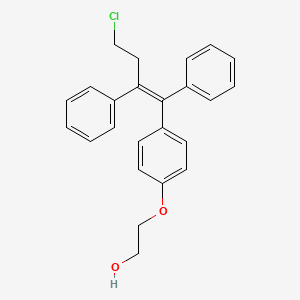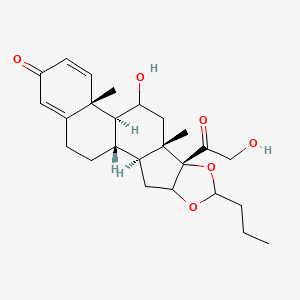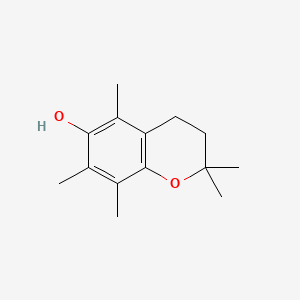
2,2,5,7,8-五甲基-6-色满醇
概述
描述
色满醇是一类以色满环结构为特征的有机化合物,色满环是苯并吡喃的衍生物。这些化合物因其生物活性而被广泛认可,存在于各种天然来源中,包括植物、藻类和真菌。色满醇以其抗氧化特性而著称,这使其在健康和工业应用中都具有价值。
合成路线和反应条件:
氢化铝对二氢香豆素的还原: 这是制备 2-色满醇衍生物的常用方法。
钛茂催化的还原: 另一种方法涉及使用钛茂作为催化剂还原二氢香豆素.
香豆素的双重还原: 香豆素可以被还原两次形成 2-色满醇.
来自缩醛的内酯: 该方法涉及从缩醛形成内酯,然后可以将其转化为色满醇.
分子内内酯化: 这涉及保护的 2-羟基苯乙烯衍生物的加氢甲酰化,然后进行钯催化的共轭加成.
工业生产方法:
反应类型:
氧化: 色满醇可以发生氧化反应,通常导致形成醌类。
还原: 还原反应可以将色满醇转化为相应的二氢衍生物。
取代: 色满醇可以参与取代反应,其中色满环上的官能团被其他基团取代。
常用试剂和条件:
氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原剂: 氢化铝和钛茂是常用的还原剂。
催化剂: 钯和其他过渡金属通常用作取代反应中的催化剂。
主要产物:
醌类: 色满醇的氧化通常产生醌类。
二氢色满醇: 还原反应产生二氢色满醇。
取代色满醇: 取代反应导致各种取代的色满醇衍生物。
科学研究应用
色满醇化合物在科学研究中具有广泛的应用:
作用机制
色满醇通过多种机制发挥其作用:
抗氧化活性: 色满醇清除自由基,从而保护细胞免受氧化损伤.
酶抑制: 它们抑制酶的活性,例如 5-脂氧合酶,该酶参与炎症途径.
受体结合: 色满醇可以与细胞受体结合并调节基因表达和线粒体功能.
生化分析
Cellular Effects
2,2,5,7,8-Pentamethyl-6-chromanol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to rescue oxidized low-density lipoprotein (ox-LDL) induced cytotoxicity in human retinal pigment epithelial cells . It influences cell function by modulating androgen receptor signaling and demonstrating anti-cancer activity against prostate cancer cell lines .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to undergo oxidation in the presence of various alcohols
相似化合物的比较
色满醇与其他具有色满环结构的化合物相似,例如生育酚和生育三烯酚(维生素 E 化合物)。 色满醇在其结构多样性和生物活性范围方面是独一无二的 .
类似化合物:
- 生育酚(α-、β-、γ-、δ-生育酚)
- 生育三烯酚(α-、β-、γ-、δ-生育三烯酚)
- 叶绿体色满醇-8
- 叶绿醌(维生素 K)
- 泛醌(辅酶 Q10)
色满醇独特的结构特征和多样化的生物活性使其成为各个研究和工业领域备受关注的化合物。
属性
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBPXHSZHLFWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241721 | |
| Record name | Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
950-99-2 | |
| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13111 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 950-99-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,5,7,8-pentamethyl-6-chromanol?
A1: The molecular formula of 2,2,5,7,8-pentamethyl-6-chromanol is C14H20O2, and its molecular weight is 220.31 g/mol.
Q2: How does the structure of PMC differ from α-tocopherol?
A2: PMC lacks the phytyl side chain present in α-tocopherol. This structural difference affects its physicochemical properties, such as lipophilicity and membrane mobility. [, ]
Q3: How does PMC exhibit antioxidant activity?
A3: PMC acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, effectively inhibiting lipid peroxidation. [, ] Studies comparing PMC to other antioxidants, including α-tocopherol, have shown that it possesses potent radical scavenging abilities. [, ]
Q4: How do the antioxidant properties of PMC compare to its oxidation products?
A5: While PMC itself exhibits potent antioxidant activity, some of its oxidation products also demonstrate antioxidant capabilities, although generally weaker than PMC. []
Q5: How do alcohols influence the oxidation of PMC?
A7: The presence of alcohols can alter the oxidation pathway of PMC, leading to the formation of different oxidation products compared to oxidation in non-alcoholic solutions. []
Q6: Does PMC exhibit any pro-oxidant activity?
A6: While primarily recognized for its antioxidant properties, PMC, like other antioxidants, can exhibit pro-oxidant activity under specific conditions. This duality highlights the complex nature of antioxidant behavior and the importance of considering context-specific effects.
Q7: Does PMC have any anti-cancer activity?
A9: Research suggests that PMC possesses antiandrogen activity in prostate carcinoma cells. [] It inhibits androgen-stimulated growth and prostate-specific antigen release, potentially by acting as an androgen receptor antagonist. [, ]
Q8: Has PMC been investigated in clinical trials?
A10: Yes, a Phase 1/2a clinical trial has been conducted to assess the safety, tolerability, and preliminary efficacy of PMC in men with advanced prostate cancer. [, ]
Q9: Can PMC be glycosylated by plant cells?
A11: Yes, cultured plant cells of certain species, such as Phytolacca americana, can convert PMC into its β-glucoside and other glycosylated derivatives. [] This biotransformation may offer a potential route for producing novel PMC derivatives with altered biological activities.
Q10: How does the solubility of PMC compare to α-tocopherol?
A12: PMC, lacking the long phytyl side chain, exhibits lower lipophilicity and greater water solubility compared to α-tocopherol. [] This difference in solubility influences its interaction with membranes and its potential applications in drug delivery systems.
Q11: How stable is PMC under different conditions?
A11: The stability of PMC can be affected by factors like temperature, light exposure, and the presence of oxidizing agents.
Q12: What are some strategies for improving the stability and bioavailability of PMC?
A14: Formulation strategies like encapsulation in liposomes or complexation with cyclodextrins can enhance the stability and bioavailability of PMC. [, ] These approaches can improve its delivery to target tissues and potentially enhance its therapeutic efficacy.
Q13: What analytical methods are commonly used to characterize and quantify PMC?
A15: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are commonly employed for the analysis of PMC and its derivatives. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
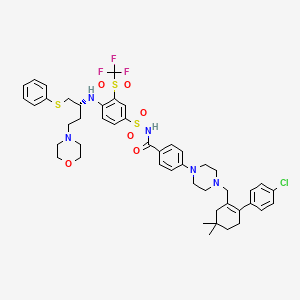
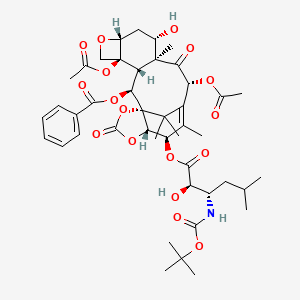
![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)

